1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione
Description
This compound is a synthetic organic molecule featuring a piperidine ring conjugated with a (2E)-3-(2-fluorophenyl)prop-2-enoyl group at the 1-position and a 3-methylimidazolidine-2,4-dione moiety at the 4-position. Its structural complexity arises from the combination of aromatic (fluorophenyl), α,β-unsaturated ketone (prop-2-enoyl), and heterocyclic (piperidine, imidazolidinedione) components.
Properties
IUPAC Name |
1-[1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-20-17(24)12-22(18(20)25)14-8-10-21(11-9-14)16(23)7-6-13-4-2-3-5-15(13)19/h2-7,14H,8-12H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKATXROJIRWCC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione is a synthetic organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula: C₁₈H₁₈F₁N₃O₂
- Molecular Weight: Approximately 325.35 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds in the imidazolidine class. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF-7) and non-small cell lung cancer (A549) cells.
- Cell Cycle Arrest: Compounds similar to the target molecule have been shown to induce G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.
- Tubulin Interaction: Many of these compounds inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis, which is a common mechanism exploited by anticancer agents.
Inhibition of Specific Pathways
The compound is also investigated for its role as an inhibitor of specific biological pathways. For example, it may interact with pathways involved in angiogenesis and metastasis, although detailed studies on this specific compound are still lacking.
Pharmacokinetics and Toxicology
Preliminary data suggest that compounds in this class may exhibit favorable pharmacokinetic properties, such as:
- Human Intestinal Absorption: High probability of absorption.
- Blood-Brain Barrier Penetration: Moderate likelihood of penetration.
- CYP450 Interaction: Non-inhibitor for several CYP450 enzymes, indicating a potentially low risk for drug-drug interactions.
Case Studies
-
Study on Similar Compounds:
- A study published in Nature Reviews Cancer reported that imidazolidine derivatives showed IC50 values ranging from 50 to 100 nM against various cancer cell lines, indicating potent activity .
- The study also noted that these compounds could induce apoptosis through the intrinsic pathway involving mitochondrial dysfunction.
- Computational Studies:
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 325.35 g/mol |
| Antiproliferative IC50 | 52 nM (MCF-7), 74 nM (MDA-MB-231) |
| Human Intestinal Absorption | High Probability |
| Blood-Brain Barrier Penetration | Moderate |
| CYP450 Inhibition | Non-inhibitor |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds are analyzed for comparative insights:
Key Observations:
- Substituent Effects : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl analog , as fluorine’s electronegativity and small atomic radius reduce susceptibility to oxidative metabolism.
- Aromatic Diversity : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., ) exhibit enhanced cytotoxicity due to improved membrane permeability, whereas the 2-fluorophenyl group in the target compound may prioritize selectivity over broad bioactivity.
Pharmacological Activity
While direct activity data for the target compound are unavailable, inferences are drawn from analogs:
- Piperidine-4-ones (e.g., ) demonstrate anticancer activity via tubulin polymerization inhibition, suggesting the target compound’s piperidine core could be modified for similar mechanisms.
- α,β-unsaturated ketones (e.g., propenoyl groups) are known Michael acceptors, enabling covalent binding to cysteine residues in enzymes like kinases . The (2E)-configuration in the target compound likely optimizes this reactivity.
Physicochemical Properties
- Solubility: The imidazolidine-2,4-dione moiety introduces polar carbonyl groups, enhancing aqueous solubility relative to non-dione analogs (e.g., ).
Crystallographic Data
Crystallographic tools like SHELX and ORTEP () are critical for analyzing such compounds. For example:
- Piperidine ring puckering : In analogs like , the piperidine ring adopts a chair conformation, which may stabilize the target compound’s structure.
- Intermolecular interactions : Hydrogen bonds involving the imidazolidinedione’s carbonyl groups (observed in similar diones) could drive crystal packing and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
